N-(2-methylpropyl)oxan-4-amine hydrochloride

Description

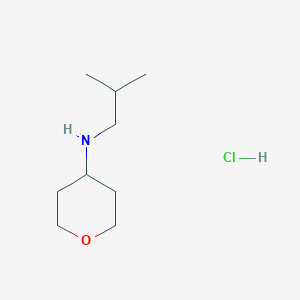

N-(2-methylpropyl)oxan-4-amine hydrochloride is a cyclic amine derivative featuring an oxane (tetrahydropyran) ring substituted with a 2-methylpropyl (isobutyl) amine group at the 4-position. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₉H₂₀ClNO, with a molecular weight of 193.72 g/mol . The compound’s structure combines lipophilic (2-methylpropyl) and hydrophilic (oxane ring, hydrochloride) components, enabling versatile interactions in biological and synthetic systems.

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

N-(2-methylpropyl)oxan-4-amine;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)7-10-9-3-5-11-6-4-9;/h8-10H,3-7H2,1-2H3;1H |

InChI Key |

JRKPXQDHGNIRLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1CCOCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxan-4-imine derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-imine derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(2-methylpropyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.

Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: This compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methylpropyl)oxan-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and analysis highlight key structural analogs of N-(2-methylpropyl)oxan-4-amine hydrochloride, emphasizing differences in substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Structural and Functional Insights

Substituent Effects on Bioactivity

- Aromatic vs. In contrast, the aliphatic 2-methylpropyl group in the target compound prioritizes lipophilicity, favoring membrane permeability.

- Stereochemistry: The (3S,4S)-3-(2-Methylpropyl)oxan-4-amine hydrochloride demonstrates how stereospecific configurations can influence binding to chiral biological targets, a property absent in the non-chiral target compound .

Physicochemical Properties

- Solubility and Stability: The hydrochloride salt in all listed compounds enhances water solubility.

- Ring Strain : The cyclopropyl group in N-Cyclopropyloxan-4-amine hydrochloride introduces ring strain, which may increase reactivity but decrease stability under acidic conditions .

Biological Activity

N-(2-methylpropyl)oxan-4-amine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique oxane ring structure combined with an amine functional group. Its molecular formula is CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The presence of the oxane ring contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as either an inhibitor or activator , modulating various biochemical pathways. The exact mechanisms depend on the target molecule involved.

Key Molecular Targets:

- Enzymes

- Receptors

- Other proteins

Biological Activities

Recent studies have suggested several potential biological activities associated with this compound:

- Antidepressant Activity : Similar compounds have shown promise in modulating neurotransmitter levels, indicating potential antidepressant effects.

- Neuroprotective Effects : Interactions with neuroreceptors may provide protective effects against neurodegeneration.

- Antimicrobial Properties : Its structural characteristics may enable interactions with microbial enzymes or membranes.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The following table summarizes some comparable compounds and their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-1-butanol | Simple amine with a shorter chain | Neurotransmitter modulation |

| 1-(2-Methylpropyl)-piperidine | Piperidine ring structure | Analgesic properties |

| 3-Hydroxy-N,N-dimethylbutanamide | Amide functional group | Anti-inflammatory effects |

This comparison highlights the distinct properties of this compound due to its oxane ring structure.

Case Study: Neuroprotective Potential

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress markers and enhance cell viability in neuronal cultures exposed to neurotoxic agents . This suggests a potential therapeutic application in conditions such as Alzheimer's disease.

Antimicrobial Activity Assessment

Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were established through agar diffusion methods, showing effectiveness comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.